molecular formula C5H14Cl2N2O B2612237 (1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride CAS No. 2137766-40-4

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride

Cat. No.: B2612237
CAS No.: 2137766-40-4
M. Wt: 189.08
InChI Key: QVAIXBWMCUFMED-ALUAXPQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring with hydrazine and hydroxyl functional groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Introduction of Hydrazine Group: The hydrazine group is introduced via nucleophilic substitution reactions, where a suitable hydrazine derivative reacts with a precursor molecule.

    Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by reacting with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: Both the hydrazine and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclopentanediamine dihydrochloride: Similar structure but lacks the hydroxyl group.

    (1R,2R)-Cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1R,2R)-2-Hydrazineylcyclopentan-1-ol dihydrochloride is unique due to the presence of both hydrazine and hydroxyl functional groups on a cyclopentane ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.

Properties

IUPAC Name

(1R,2R)-2-hydrazinylcyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-4-2-1-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAIXBWMCUFMED-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.